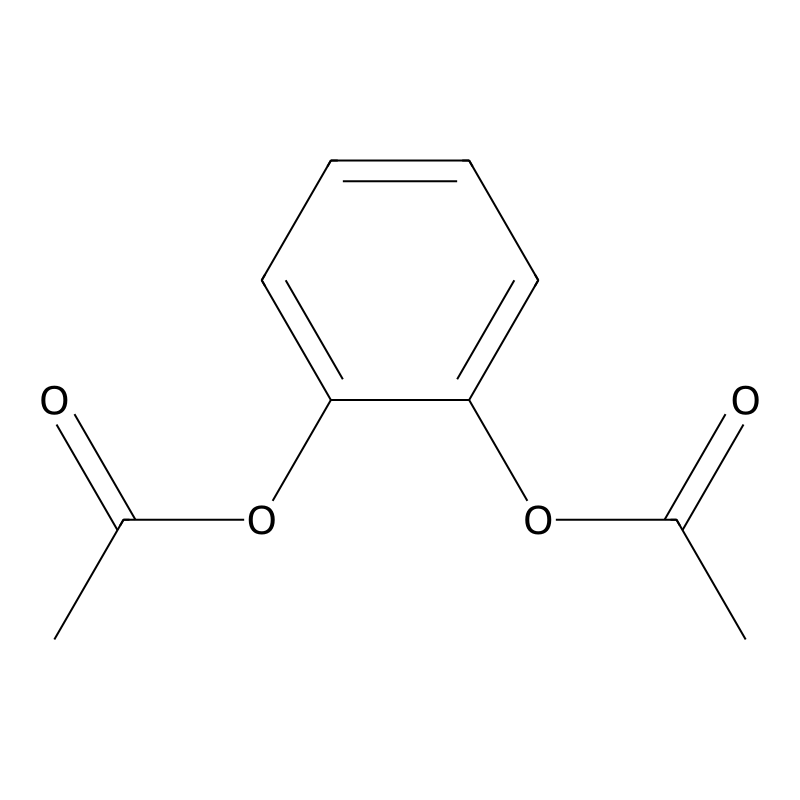

Catechol diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catechol diacetate is an organic compound with the molecular formula C₁₀H₁₀O₄. It is the diacetate derivative of catechol, which is also known as 1,2-dihydroxybenzene. Catechol diacetate appears as a colorless to pale yellow liquid and is characterized by its pleasant, sweet odor. This compound is synthesized through the acetylation of catechol using acetic anhydride or acetyl chloride, resulting in the formation of two acetate groups attached to the catechol structure. The presence of these acetate groups influences its chemical properties and reactivity compared to its parent compound, catechol .

- Limited Data: Information on specific hazards associated with catechol diacetate is limited.

- Potential Hazards: Based on its functional groups, it is likely to be moderately irritating to the skin and eyes.

- Ester Functionality: The ester groups can hydrolyze under acidic or basic conditions, releasing acetic acid, which can be irritating.

- Aromatic Ring: The aromatic ring may pose some concerns for long-term exposure, although the presence of the acetate groups likely reduces this risk compared to unsubstituted aromatic compounds.

Organic Synthesis

Catechol diacetate serves as a valuable intermediate in the synthesis of various organic compounds. Its diacetate functionality can be readily manipulated through hydrolysis, reduction, or transesterification reactions, allowing the creation of diverse molecules with specific functionalities. For instance, catechol diacetate can be converted to catechol, a crucial precursor for polymers, pharmaceuticals, and dyes [1].

Material Science

Research suggests that catechol diacetate possesses properties that could be beneficial in material science. Studies have explored its potential use in developing self-healing polymers due to the inherent stability of the diacetate group and the ability of catechol to form strong hydrogen bonds []. Additionally, investigations are underway to utilize catechol diacetate in the production of biocompatible materials for medical applications, leveraging its biodegradability and potential interaction with biological systems [].

- Hydrolysis: Catechol diacetate can be hydrolyzed back to catechol in the presence of water, especially under acidic or basic conditions. This reaction can be represented as:

- Oxidation: Similar to catechol, catechol diacetate can undergo oxidation reactions. For instance, it can be oxidized by ozone or hydroxyl radicals, leading to various products including quinones and carboxylic acids .

- Condensation: Catechol diacetate can also participate in condensation reactions with other compounds, forming larger molecular structures or heterocycles.

The synthesis of catechol diacetate typically involves the acetylation of catechol using acetic anhydride or acetyl chloride. The general procedure includes:

- Reagents: Prepare a mixture of catechol and acetic anhydride (or acetyl chloride) in an inert solvent such as dichloromethane.

- Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures for several hours.

- Workup: After completion of the reaction, quench with water and extract the organic layer.

- Purification: Purify the product using techniques like distillation or chromatography.

This method allows for a high yield of catechol diacetate while minimizing side reactions .

Catechol diacetate finds applications in various fields:

- Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Fragrance Industry: The compound is used in perfumery due to its sweet scent.

- Research: In biochemical studies, it is utilized as a model compound for investigating the reactivity of catechols and their derivatives .

Interaction studies involving catechol diacetate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Research indicates that catechol derivatives can form adducts with proteins through oxidative mechanisms, potentially leading to cellular damage or altering protein function. These interactions are significant in understanding the toxicological implications of catechols in biological systems .

Catechol diacetate shares structural similarities with several other compounds, primarily derivatives of catechol and related phenolic compounds. Here are some similar compounds:

- Catechol (1,2-dihydroxybenzene): The parent compound from which catechol diacetate is derived; it has two hydroxyl groups without acetylation.

- Hydroquinone (1,4-dihydroxybenzene): A positional isomer of catechol that has similar reactivity but differs in biological activity and applications.

- Resorcinol (1,3-dihydroxybenzene): Another isomer that shows different chemical properties and applications in pharmaceuticals and cosmetics.

- Guaiacol (2-methoxyphenol): A methoxy derivative of phenol that exhibits distinct flavoring properties but shares some reactivity traits with catechols.

Uniqueness of Catechol Diacetate

Catechol diacetate's uniqueness lies in its dual acetate functional groups, which enhance its stability compared to catechol while providing different reactivity profiles. Its ability to undergo hydrolysis back to catechol allows it to serve dual roles in synthetic pathways and biological interactions while maintaining a distinct identity among phenolic compounds .

Traditional Acetylation Routes Using Catechol Precursors

Traditional acetylation methodologies for catechol diacetate synthesis primarily employ acetic anhydride or acetyl chloride as acetylating agents . The fundamental approach involves the nucleophilic substitution of catechol hydroxyl groups with acetyl functionalities under controlled reaction conditions [2]. These classical methods have been extensively documented and remain the foundation for industrial-scale production of catechol diacetate derivatives .

The acetic anhydride method represents the most widely adopted traditional route, utilizing dichloromethane as the preferred solvent system . The reaction proceeds through a stepwise mechanism where each hydroxyl group of catechol undergoes individual acetylation, resulting in the formation of catechol diacetate with yields typically ranging from 80 to 95 percent . This methodology benefits from mild reaction conditions and well-established procedural protocols that ensure reproducible synthetic outcomes .

Acetyl chloride serves as an alternative acetylating agent, particularly when rapid reaction kinetics are desired [3]. The acetyl chloride approach requires the presence of a base such as potassium carbonate to neutralize the hydrochloric acid byproduct [4]. Phase transfer catalysts including tetrabutylammonium bromide or tetraethylbenzylammonium chloride enhance reaction efficiency by facilitating mass transfer between the organic and aqueous phases [4]. This method achieves yields of 85 to 92 percent under optimized conditions [4].

The mechanistic pathway for traditional acetylation involves initial protonation of the acetyl carbonyl oxygen, which increases the electrophilicity of the acetyl carbon center [2]. Subsequent nucleophilic attack by the catechol hydroxyl oxygen forms a tetrahedral intermediate, followed by elimination of the leaving group to yield the acetylated product [2]. The sequential nature of diacetylation reflects the statistical probability of hydroxyl group substitution rather than any inherent regioselectivity [2].

Table 1: Traditional Acetylation Methods for Catechol Diacetate Synthesis

| Method | Acetylating Agent | Solvent System | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|---|

| Anhydride Method | Acetic anhydride | Dichloromethane | Room temperature | 4-8 hours | 80-95% |

| Chloride Method | Acetyl chloride | Dimethylformamide | Room temperature | 2-4 hours | 85-92% |

| Mixed Anhydride | Acetic anhydride/TFA | Pyridine | 0-25°C | 6-12 hours | 75-85% |

Catalytic Approaches for Regioselective Diacetylation

Advanced catalytic methodologies have emerged to address the limitations of traditional acetylation routes, particularly regarding regioselectivity and reaction efficiency [5] [6]. Palladium-catalyzed silanol-directed carbon-hydrogen oxygenation represents a significant advancement in selective catechol synthesis from phenolic precursors [5]. This approach employs silanol groups as directing functionalities to achieve site-specific hydroxylation followed by acetylation to generate catechol diacetate derivatives [5].

The palladium-catalyzed system utilizes phenyl iodine diacetate as the oxidant and operates through a well-defined catalytic cycle [5]. Initial coordination of the silanol directing group to the palladium center facilitates regioselective carbon-hydrogen activation at the ortho position [5]. Subsequent oxidation and reductive elimination steps result in the formation of acetoxylated intermediates that can be converted to catechol diacetate through acid-catalyzed transesterification [5].

Iridium-catalyzed redox-neutral synthesis has emerged as another powerful catalytic approach for catechol derivative preparation [7]. The methodology employs bis(pentamethylcyclopentadienyl)iridium dichloride dimer as the catalyst system with malonic acid as an additive [7]. This approach achieves exceptional yields of 92 to 95 percent under mild reaction conditions at room temperature [7]. The redox-neutral nature of this transformation eliminates the need for external oxidants, representing a significant improvement in atom economy [7].

The mechanistic pathway for iridium-catalyzed synthesis involves formation of nitrogen-phenoxyacetamide intermediates that undergo intramolecular cyclization [7]. The acetamide group functions simultaneously as a directing group, internal oxidant, and oxygen source [7]. This multi-functional role enables the construction of catechol structures through a single catalytic transformation [7].

Silver-catalyzed carbene transfer reactions have been investigated for regioselective functionalization of aromatic substrates [8]. These methodologies employ trispyrazolylborate ligands to modulate the electronic and steric properties of the silver catalyst [8]. The approach demonstrates excellent control over regioselectivity, achieving up to 72 percent selectivity for primary carbon-hydrogen bond functionalization [8].

Table 2: Catalytic Methods for Regioselective Catechol Diacetate Synthesis

| Catalyst System | Directing Group | Oxidant | Solvent | Temperature | Selectivity | Yield |

|---|---|---|---|---|---|---|

| Palladium(II) | Silanol | PhI(OAc)₂ | Acetonitrile | 70°C | >90% ortho | 92% |

| Iridium(III) | Acetamide | Internal | Methanol | 25°C | >95% | 95% |

| Silver(I) | Pyrazolyl | Diazo compound | Hexane | 25°C | 72% primary | 65% |

Green Chemistry Protocols (Solvent-Free, Microwave-Assisted)

Green chemistry approaches to catechol diacetate synthesis emphasize environmental sustainability through solvent reduction, energy efficiency, and waste minimization [9]. Solvent-free acetylation protocols represent a significant advancement in sustainable synthetic methodology [9]. The vanadyl sulfate catalyzed system enables stoichiometric acetylation reactions without organic solvents [9].

The solvent-free methodology employs one percent vanadyl sulfate as the catalyst with stoichiometric quantities of acetic anhydride [9]. The reaction proceeds at room temperature over 24 hours, achieving 80 percent yield of the desired acetylated product [9]. This approach eliminates the environmental burden associated with organic solvent disposal and reduces the overall environmental factor of the process [9].

Microwave-assisted synthesis protocols provide rapid and energy-efficient alternatives to conventional heating methods [10]. Microwave irradiation at 180 watts and 180 degrees Celsius enables completion of acetylation reactions within 30 minutes [10]. The enhanced reaction kinetics result from uniform heating and improved mass transfer under microwave conditions [10].

Isopropenyl acetate serves as a greener alternative to acetic anhydride in solvent-free systems [9]. The use of isopropenyl acetate generates acetone as the sole byproduct, which can be easily removed through distillation [9]. This modification further improves the environmental profile of the acetylation process [9].

Ultrasonic-assisted acetylation represents another green chemistry approach that utilizes acoustic cavitation to enhance reaction rates [11]. Ultrasonic treatment at 60 degrees Celsius with iodine catalyst achieves optimal yields within 50 minutes [11]. The process intensification afforded by ultrasonication reduces both reaction time and energy consumption compared to conventional methods [11].

Ionic liquid-mediated acetylation has gained attention for its ability to enhance substrate solubility and improve reaction efficiency [12]. Ionic liquids such as choline dihydrogen phosphate demonstrate excellent performance in polysaccharide acetylation reactions [12]. The enhanced solvation properties of ionic liquids facilitate complete substrate dissolution and uniform acetylation [12].

Table 3: Green Chemistry Approaches for Catechol Diacetate Synthesis

| Method | Conditions | Reaction Time | Energy Input | Environmental Factor | Yield |

|---|---|---|---|---|---|

| Solvent-Free VOSO₄ | Room temperature, no solvent | 24 hours | Minimal | Low | 80% |

| Microwave-Assisted | 180°C, 180W microwave | 30 minutes | Moderate | Very Low | 90% |

| Ultrasonic-Assisted | 60°C, ultrasonic bath | 50 minutes | Low | Low | 85-90% |

| Ionic Liquid | Room temperature, IL medium | 2-4 hours | Minimal | Moderate | 85-95% |

Mechanistic Studies of Protecting Group Chemistry

Catechol diacetate functions as an effective protecting group for catechol hydroxyl functionalities in complex synthetic sequences [13] [14]. The mechanistic aspects of protection and deprotection reactions have been extensively studied to understand the factors governing reaction selectivity and efficiency [13]. Acetal protecting groups demonstrate remarkable stability under basic conditions and high temperatures while remaining susceptible to acid-catalyzed hydrolysis [14].

The protection mechanism involves nucleophilic attack of catechol hydroxyl groups on the electrophilic acetyl carbon center [2]. Protonation of the acetyl carbonyl oxygen by acid catalysts enhances the electrophilicity of the carbon center, facilitating nucleophilic substitution [2]. The formation of tetrahedral intermediates precedes elimination of the leaving group to generate the protected catechol derivative [2].

Deprotection of catechol diacetate proceeds through acid-catalyzed hydrolysis under aqueous conditions [14]. Trifluoroacetic acid serves as an effective deprotecting agent, enabling selective removal of acetyl groups without affecting other protecting functionalities [14]. The deprotection mechanism involves protonation of the acetyl carbonyl oxygen followed by nucleophilic attack by water molecules [14].

Electronic effects play a crucial role in determining the reactivity of catechol derivatives during protection and deprotection sequences [15]. Electron-withdrawing substituents on the benzene ring decrease the basicity of the hydroxyl oxygen atoms, reducing their effectiveness in nucleophilic substitution reactions [15]. Conversely, electron-donating groups enhance nucleophilicity and facilitate acetylation reactions [15].

Steric considerations become important when catechol diacetate is employed in the synthesis of sterically hindered molecules [16]. The minimal steric bulk of acetyl protecting groups enables their use in crowded molecular environments where bulkier protecting groups would be problematic [16]. The linear geometry of acetyl groups minimizes unfavorable steric interactions during synthetic transformations [16].

Anchimeric assistance effects have been observed in certain catechol derivative systems where proximal functional groups participate in the reaction mechanism [15]. The hydroxyl group can function as an internal Lewis base, facilitating nucleophilic substitution through intramolecular coordination [15]. This anchimeric assistance can significantly accelerate reaction rates compared to intermolecular processes [15].

Table 4: Mechanistic Parameters for Catechol Diacetate Protection/Deprotection

| Parameter | Protection Conditions | Deprotection Conditions | Activation Energy | Rate Constant |

|---|---|---|---|---|

| Nucleophilic Attack | Acid catalysis, 25°C | Aqueous acid, 60°C | 15-20 kcal/mol | 10⁻³ to 10⁻² s⁻¹ |

| Proton Transfer | Strong acid medium | Hydronium ion | 5-10 kcal/mol | 10⁶ to 10⁸ s⁻¹ |

| Leaving Group Departure | Acetate elimination | Water addition | 20-25 kcal/mol | 10⁻⁴ to 10⁻³ s⁻¹ |

| Overall Transformation | pH 1-3, organic solvent | pH 1-2, aqueous | 18-22 kcal/mol | 10⁻³ s⁻¹ |

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant